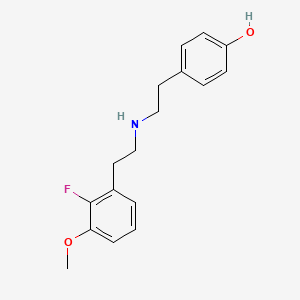
3-((1R)-1-Aminoprop-2-enyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1R)-1-Aminoprop-2-enyl)phenol is an organic compound that features a phenol group substituted with an aminopropenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with an appropriate aminopropenyl precursor under controlled conditions. For instance, the reaction of phenol with 1-aminoprop-2-enyl chloride in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((1R)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro or bromo derivatives of the phenol.
Scientific Research Applications
3-((1R)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-((1R)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminopropenyl chain can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
3-((1R)-1-Hydroxy-2-(methylamino)ethyl)phenol: A compound with a similar structure but different functional groups
Uniqueness
3-((1R)-1-Aminoprop-2-enyl)phenol is unique due to its specific aminopropenyl substitution, which imparts distinct chemical and biological properties compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-[(1R)-1-aminoprop-2-enyl]phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2/t9-/m1/s1 |
InChI Key |
YJPWRKWXAYIBSV-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=CC=C1)O)N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



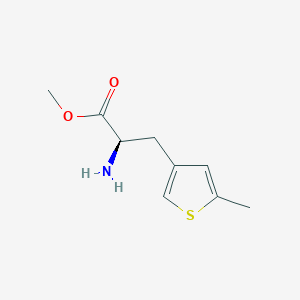
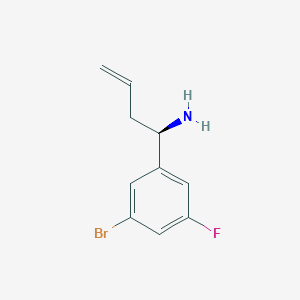
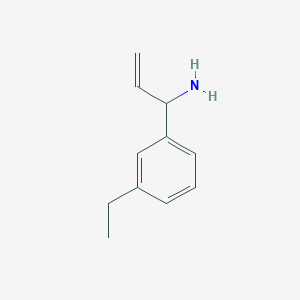
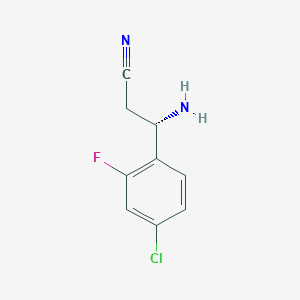
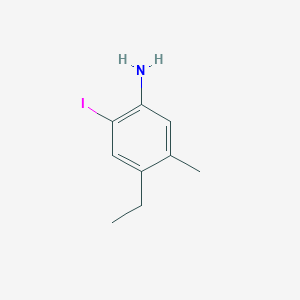
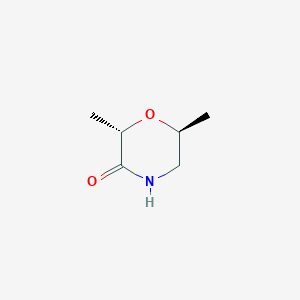
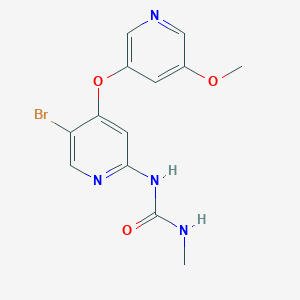

![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)


